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Compound of Interest

Compound Name: 4-Bromo-2,6-diethylaniline

Cat. No.: B1268459 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-

diethyl-4-bromoaniline, a key intermediate in various synthetic applications. This document is

intended to serve as a valuable resource for researchers and professionals in drug

development and related scientific fields by consolidating its spectral characteristics, including

¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. Detailed experimental protocols for

acquiring such data are also presented.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for 2,6-diethyl-4-

bromoaniline.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.05 s 2H Ar-H

3.58 s 2H -NH₂

2.45 q 4H -CH₂-

1.22 t 6H -CH₃
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Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ) ppm Assignment

~143 C-NH₂

~130 C-Br

~128 Ar-C

~125 Ar-C

~24 -CH₂-

~14 -CH₃

Note: Predicted values are based on the analysis of 4-bromoaniline and 2,6-diethylaniline due

to the limited availability of experimental data for the target compound.

Table 3: FT-IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

3440-3300 Strong, Sharp
N-H Stretch (asymmetric and

symmetric)

3050-3000 Medium Aromatic C-H Stretch

2965-2850 Strong Aliphatic C-H Stretch

1620-1580 Strong
N-H Scissoring / Aromatic C=C

Stretch

1470-1430 Medium CH₂ Bend

1380-1365 Medium CH₃ Bend

1260-1000 Strong C-N Stretch

860-800 Strong
C-H Out-of-plane Bend (para-

substitution)

600-500 Medium-Strong C-Br Stretch
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Table 4: Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

229 83.6 [M+2]⁺ (with ⁸¹Br)

227 85.4 [M]⁺ (with ⁷⁹Br)

214 96.6 [M-CH₃]⁺ (with ⁸¹Br)

212 100.0 [M-CH₃]⁺ (with ⁷⁹Br)

133 71.8 [M-Br-C₂H₅]⁺

132 25.6 [M-Br-C₂H₆]⁺

117 11.9 [C₉H₁₃]⁺

91 10.2 [C₇H₇]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR

Sample Preparation: A sample of approximately 5-10 mg of 2,6-diethyl-4-bromoaniline is

dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small

amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift

referencing (0 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for

analysis.

¹H NMR Acquisition:

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal

homogeneity.
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A standard single-pulse experiment is performed.

Key parameters include a spectral width of approximately 15 ppm, an acquisition time of

3-4 seconds, and a relaxation delay of 1-2 seconds.

Typically, 16 to 64 scans are acquired and averaged to improve the signal-to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal

intensity.

The spectral width is set to approximately 220 ppm.

A longer relaxation delay (2-5 seconds) is often necessary for quaternary carbons.

A significantly larger number of scans (e.g., 1024 or more) is typically required due to the

low natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the internal

standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As 2,6-diethyl-4-bromoaniline is a solid at room temperature, the KBr

pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely

ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an

agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a

hydraulic press.

Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS)

or mercury cadmium telluride (MCT) detector is used.

Data Acquisition:

A background spectrum of the empty sample compartment (or a pure KBr pellet) is

recorded.
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The KBr pellet containing the sample is placed in the sample holder.

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4

cm⁻¹.

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample

molecules in the gas phase are bombarded with a high-energy electron beam (typically 70

eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded.

Data Processing: A mass spectrum is generated, which is a plot of the relative ion

abundance versus the m/z ratio.

Visualizations
Experimental Workflow for Spectroscopic
Characterization
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To cite this document: BenchChem. [Spectroscopic Profile of 2,6-diethyl-4-bromoaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268459#spectroscopic-data-for-2-6-diethyl-4-
bromoaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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